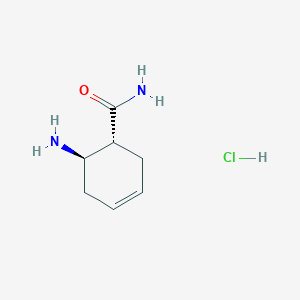

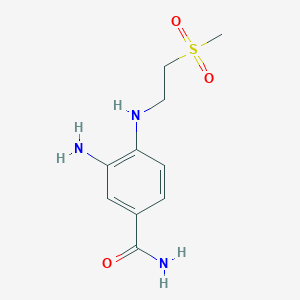

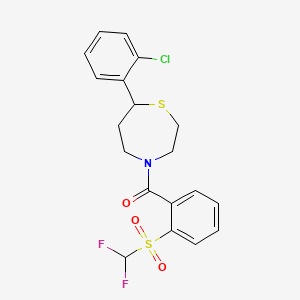

N-(tert-butyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4-Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties . Indoles are aromatic heterocyclic organic compounds that contain a two-ring system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. They are widely distributed in the natural environment and are important to many biological processes.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves the reaction of an acylhydrazide with a carboxylic acid derivative . The synthesis of indoles can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.Chemical Reactions Analysis

1,3,4-Oxadiazoles can undergo a variety of chemical reactions, largely dependent on the substituents attached to the ring. They can act as ligands in coordination chemistry and can undergo reactions at the nitrogen atoms . Indoles are similarly versatile, with the most common reactions occurring at the C3 position and the nitrogen atom.科学研究应用

- Indole derivatives, including those with similar structures, have been investigated for their anticancer properties .

- The N-tert-butyl amide group is found in drugs like nelfinavir , a protease inhibitor used in HIV treatment .

- BTTES , a water-soluble ligand, accelerates copper(I)-catalyzed azide-alkyne cycloaddition reactions (CuAAC) .

- N-tert-butyl-3-[(5-methyl-2-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}pyrimidin-4-yl)amino] benzenesulfonamide dihydrochloride monohydrate has been studied for treating post-essential thrombocythaemia myelofibrosis .

- Investigating the insecticidal properties of this compound against pests like Plutella xylostella (diamondback moth) could have agricultural applications .

Anticancer Research

Protease Inhibition

Copper-Catalyzed Reactions

Myelofibrosis Treatment

Insecticide Activity

1,3,4-Thiadiazole Derivatives

未来方向

The development of new compounds containing 1,3,4-oxadiazole and indole groups is an active area of research, given the wide range of biological activities these compounds can exhibit. Future work could involve the synthesis and testing of new derivatives to explore their potential as therapeutic agents .

属性

IUPAC Name |

N-tert-butyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-11-19-20-16(23-11)13-9-21(10-15(22)18-17(2,3)4)14-8-6-5-7-12(13)14/h5-9H,10H2,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDOMKMKSTUYJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2659843.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2659844.png)

![3-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-2-(4-(trifluoromethyl)phenyl)thiazolidine](/img/structure/B2659845.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2659846.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B2659851.png)